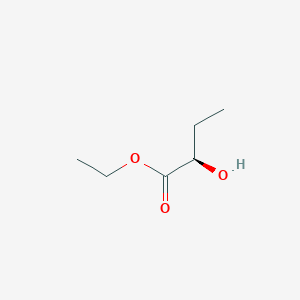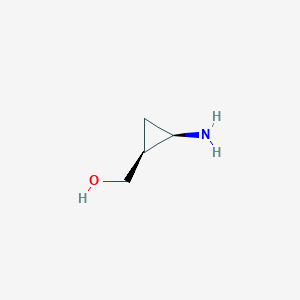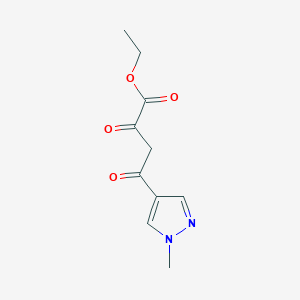
(1-苯基-1H-1,2,4-三唑-3-基)甲胺盐酸盐
描述
(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN4. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
科学研究应用
(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用机制
Target of Action
Similar triazole compounds have been found to interact with β-tubulin , suggesting that this compound might also target tubulin or similar proteins.
Mode of Action
Related triazole compounds have been found to undergo excited-state proton transfer , which could suggest a similar mechanism for this compound
Result of Action
Related triazole compounds have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound might also have potential anticancer effects.
生化分析
Biochemical Properties
(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . The interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby preventing it from performing its function. Additionally, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has demonstrated antimicrobial activity by targeting bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits cell division by targeting topoisomerase IV, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression. For instance, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of topoisomerase IV, inhibiting its activity and preventing DNA replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can interact with other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can have lasting effects on cellular function, including sustained inhibition of cell division and alterations in gene expression .
Dosage Effects in Animal Models
The effects of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to mammalian cells . Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial activity without causing harm to the host organism .
Metabolic Pathways
(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound can affect metabolic flux by inhibiting key enzymes involved in DNA replication and cell division . Additionally, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can alter metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride within tissues is influenced by its solubility and stability, which are enhanced by its hydrochloride salt form .
Subcellular Localization
The subcellular localization of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride to interact with its target enzymes and proteins effectively, leading to the desired biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction between an aryl diazonium salt and an isocyanide . This reaction is often catalyzed by copper or other transition metals under mild conditions.
Industrial Production Methods
Industrial production of triazole derivatives, including (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, often employs scalable synthetic routes such as the Huisgen 1,3-dipolar cycloaddition. This method is favored for its efficiency and high yield .
化学反应分析
Types of Reactions
(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
相似化合物的比较
Similar Compounds
- (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
- (1-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Uniqueness
(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
(1-phenyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-9-11-7-13(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDQHRFRCKEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879635-96-8 | |
| Record name | 1H-1,2,4-Triazole-3-methanamine, 1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879635-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1661013.png)



![[4,4'-Bipyridine]-2-carboxylic acid](/img/structure/B1661021.png)







![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}azepan-2-one](/img/structure/B1661031.png)
